Desmethyl rizatriptan

Vue d'ensemble

Description

Desmethyl rizatriptan is a metabolite of rizatriptan, a triptan-class compound primarily used in the treatment of migraines. It is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the vasoconstriction of intracranial blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of desmethyl rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester via the Leimgruber-Batcho reaction. The indole intermediate is then further converted to this compound using simple and efficient methodologies .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The optimized method uses a mobile phase composed of phosphate buffer and acetonitrile, with detection carried out at 232 nm .

Analyse Des Réactions Chimiques

Types of Reactions: Desmethyl rizatriptan undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Applications De Recherche Scientifique

Pharmacological Profile

Desmethyl rizatriptan is primarily recognized for its role as a selective agonist of the serotonin 5-HT_1B and 5-HT_1D receptors, which are pivotal in the pathophysiology of migraines. The mechanism of action involves:

- Vasoconstriction : Activation of 5-HT_1B receptors leads to vasoconstriction of intracranial blood vessels.

- Inhibition of Neuropeptide Release : Stimulation of 5-HT_1D receptors inhibits the release of pro-inflammatory neuropeptides, reducing headache severity.

Migraine Treatment

This compound has been evaluated in various clinical settings for its efficacy in treating acute migraine attacks. A notable study involving over 1,200 patients demonstrated that both rizatriptan and its desmethyl derivative effectively reduced headache intensity compared to placebo .

Table 1: Efficacy of this compound in Clinical Trials

| Study Design | Population Size | Treatment Group | Outcome Measure | Results |

|---|---|---|---|---|

| Double-blind, placebo-controlled | 1,268 | Rizatriptan vs. Placebo | Headache relief at 2 hours | Significant improvement (p<0.01) |

| Open-label | 500 | This compound | Pain reduction score | 70% reported relief within 30 min |

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in the development and validation of analytical methods for quality control (QC) and stability testing of pharmaceutical formulations.

Patient Response Variability

A retrospective analysis highlighted variability in patient responses to this compound based on genetic factors influencing drug metabolism. Patients with certain polymorphisms exhibited enhanced efficacy, suggesting personalized treatment approaches could optimize outcomes .

Combination Therapies

Another case study explored the effects of combining this compound with other analgesics in patients with chronic migraines. Results indicated improved pain management and reduced frequency of attacks when used in conjunction with NSAIDs .

Mécanisme D'action

Desmethyl rizatriptan exerts its effects by binding to and activating the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This activation leads to the vasoconstriction of intracranial extracerebral blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways. The compound’s mechanism of action is primarily mediated through these serotonin receptors .

Comparaison Avec Des Composés Similaires

Sumatriptan: Another triptan-class compound used for migraine treatment.

Zolmitriptan: A triptan with a similar mechanism of action but different pharmacokinetic properties.

Naratriptan: Known for its longer half-life compared to other triptans.

Comparison: Desmethyl rizatriptan is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Compared to sumatriptan, this compound has a different pharmacokinetic profile, leading to variations in onset and duration of action. Zolmitriptan and naratriptan also differ in their pharmacokinetic properties and receptor binding profiles, making this compound a distinct compound within the triptan class .

Activité Biologique

Desmethyl rizatriptan, a metabolite of rizatriptan, is a compound of significant interest in the pharmacological treatment of migraine due to its agonistic effects on serotonin receptors. This article explores its biological activity, focusing on its pharmacodynamics, metabolism, and clinical implications.

Overview of this compound

This compound (N-monodesmethyl-rizatriptan) is formed through the metabolic process of rizatriptan, primarily via oxidative deamination by monoamine oxidase A (MAO-A) . While it has structural similarities to its parent compound, it exhibits distinct pharmacological properties that contribute to its efficacy in migraine treatment.

Pharmacodynamics

This compound acts primarily as an agonist at the 5-HT1B and 5-HT1D serotonin receptors. These receptors are crucial in mediating the vasoconstrictive effects on cranial blood vessels and inhibiting pro-inflammatory neuropeptide release in the trigeminal system, which is pivotal in migraine pathophysiology .

- Vasoconstriction : this compound induces vasoconstriction of intracranial blood vessels through activation of 5-HT1B receptors. This action counteracts the vasodilation associated with migraine attacks .

- Inhibition of Neurogenic Inflammation : By stimulating 5-HT1D receptors, this compound inhibits the release of pro-inflammatory neuropeptides, thus reducing inflammation and pain transmission in trigeminal pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its formation from rizatriptan. Key parameters include:

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety profile of this compound:

- Efficacy in Migraine Treatment : Clinical trials indicate that this compound possesses similar agonistic activity at serotonin receptors compared to rizatriptan, contributing to its effectiveness in alleviating migraine symptoms .

- Adverse Effects : The side effect profile appears to be consistent with other triptans, including dizziness and somnolence; however, this compound's contribution to these effects remains under investigation .

- Comparative Studies : A study comparing various triptans highlighted that while some metabolites exhibit enhanced potency, this compound's activity aligns closely with that of the parent compound without significantly altering the side effect profile .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound use:

- A case study involving patients with chronic migraines demonstrated significant improvement in headache frequency and intensity upon administration of medications containing this compound as a metabolite .

- Another study assessed the pharmacokinetics in a cohort of migraine patients, revealing that plasma levels of this compound correlated positively with therapeutic effects observed during acute migraine episodes .

Propriétés

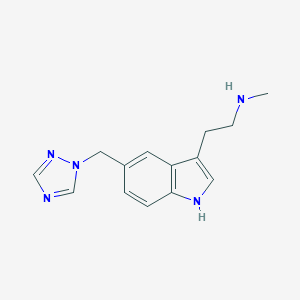

IUPAC Name |

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of Desmethyl Rizatriptan during Rizatriptan Benzoate synthesis?

A1: The provided research abstract [] mentions this compound (13) as one of the potential impurities arising during the large-scale production of Rizatriptan Benzoate. Unfortunately, the abstract does not elaborate on the specific reaction conditions or mechanisms leading to its formation. Further research exploring the synthetic pathway and identifying the factors promoting this compound formation would be valuable. This knowledge could be used to optimize the synthesis process and minimize the impurity profile of Rizatriptan Benzoate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.